1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a useful research chemical compound used in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines as melanocortin-4 receptor agonists .
Molecular Structure Analysis
The molecular formula of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is C11H20N2O4 . The InChI code is 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.29 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . The physical form can be liquid, solid, semi-solid, or lump .Scientific Research Applications
Chemical Synthesis
“1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate” is often used in the preparation of various chemical compounds. For instance, it can be used in the synthesis of a series of (m -phenoxy)phenyl substituted piperazine derivatives . It can also be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
Drug Development
This compound is frequently found in drugs or bioactive molecules . Its widespread presence is due to its different possible roles depending on the position in the molecule and the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Kinase Inhibitors
In the field of medicinal chemistry, “1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate” is used in the development of kinase inhibitors . These are drugs that inhibit certain enzymes (kinases) that play a key role in the growth and spread of cancer cells .
Receptor Modulators
This compound is also used in the development of receptor modulators . These are drugs that can modify the activity of certain receptors in the body, which can be useful in the treatment of various diseases .
Antibacterial Activities
Research has shown that “1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate” has potential antibacterial activities . It has been screened in vitro for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
DNA Gyrase Inhibitors
“1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate” can be used in the synthesis of indazole DNA gyrase inhibitors . DNA gyrases are enzymes that are involved in the replication of DNA, and inhibiting these enzymes can be a potential strategy for the development of new antibiotics .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXKHIPPSTYCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373561 | |
Record name | 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate | |
CAS RN |
129799-15-1 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129799-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129799-15-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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